Peregrinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

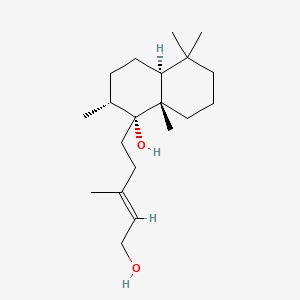

Peregrinol is a labdane diterpenoid that is labdane which has been hydroxylated at position 5 of the decalin ring and in which the 3-methylpentyl substituent (also at position 5 of the decalin ring) has been dehydrogenated to introduce a trans double bond at the 3-4 position and hydroxylated at position 5. It has a role as a plant metabolite. It is a labdane diterpenoid, a tertiary alcohol, a carbobicyclic compound and a primary allylic alcohol. It derives from a hydride of a labdane.

科学研究应用

Chemical Properties and Biological Activities

Peregrinol is a diterpenoid compound that has been studied for its diverse biological activities. Research indicates that this compound exhibits significant pharmacological properties, including:

- Antioxidant Activity : this compound has demonstrated the ability to scavenge free radicals, which contributes to its potential in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antidiabetic Effects : this compound has been evaluated for its ability to modulate glucose metabolism and enhance insulin sensitivity, indicating its potential use in managing diabetes.

Cancer Treatment

Research has indicated that this compound may have anticancer properties. For instance, studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In particular:

- Hepatocellular Carcinoma : this compound exhibited cytotoxic effects against HepG2 cells (IC50 = 2.57 µM), suggesting its potential as a therapeutic agent for liver cancer treatment .

- Breast Cancer : The compound has also shown promise in targeting breast cancer cell lines, indicating potential applications in oncology.

Metabolic Disorders

This compound's role in metabolic regulation has been explored through various studies:

- Diabetes Management : Its antihyperglycemic effects have been validated through animal studies, where it significantly reduced blood glucose levels post-glucose overload . This positions this compound as a candidate for developing antidiabetic medications.

Drug Development Potential

The unique properties of this compound make it an attractive candidate for pharmaceutical development:

- Bioavailability Studies : Research utilizing advanced models like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME) has assessed the absorption and metabolism of this compound within the gastrointestinal tract . Such studies are crucial for understanding how to optimize its delivery as a therapeutic agent.

- Combination Therapies : this compound's synergistic effects when combined with other compounds (e.g., metformin) have been investigated, demonstrating enhanced therapeutic outcomes in managing pre-diabetes and other metabolic conditions .

Case Studies and Research Findings

A variety of case studies highlight the applications of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | In vitro assays on HepG2 cells | IC50 = 2.57 µM; induces apoptosis |

| Antidiabetic Effects | Oral glucose tolerance tests in rats | Significant reduction in blood glucose levels |

| Drug Interaction Studies | SHIME model simulations | Insights into metabolism and absorption characteristics |

属性

分子式 |

C20H36O2 |

|---|---|

分子量 |

308.5 g/mol |

IUPAC 名称 |

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)9-13-20(22)16(2)7-8-17-18(3,4)11-6-12-19(17,20)5/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19+,20-/m1/s1 |

InChI 键 |

XFADQGUJWIMYJI-UEHSRLBXSA-N |

SMILES |

CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |

手性 SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/CO)/C)O)(CCCC2(C)C)C |

规范 SMILES |

CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。